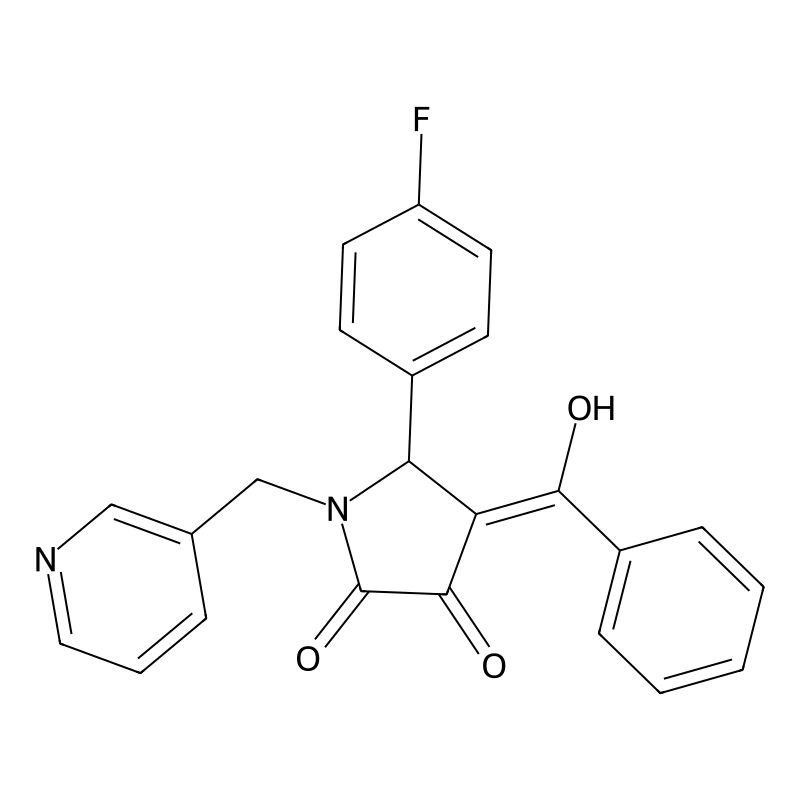

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique molecular structure, which includes a benzoyl group, a fluorinated phenyl group, a hydroxy group, and a pyridinylmethyl substituent. Its molecular formula is with a molecular weight of approximately 388.4 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its diverse functional groups and structural characteristics .

The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves several key organic reactions:

- Condensation Reactions: These are used to form the core pyrrolidine structure by combining various reactants under specific conditions.

- Cyclization: This step is crucial for forming the pyrrolidine ring, often involving cyclization of an intermediate compound.

- Functional Group Transformations: These reactions may include oxidation and reduction processes that modify the hydroxy and carbonyl groups, affecting the compound's reactivity and biological activity.

The biological activity of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in drug discovery:

- Anticancer Potential: Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through interactions with specific molecular targets such as enzymes and receptors.

- Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

- Antimicrobial Activity: Its unique functional groups may also contribute to antimicrobial properties, although further research is needed to establish these effects conclusively.

The synthesis of this compound can be achieved through various methods:

- Multi-step Organic Synthesis: This involves using commercially available precursors and conducting a series of reactions including condensation, cyclization, and functional group modifications.

- Industrial Production Techniques: In industrial settings, batch or continuous flow processes are employed to scale up production efficiently while maintaining quality control. Automation and optimized reaction conditions are essential for achieving high yields .

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications:

- Drug Development: Due to its biological activities, it is being explored as a lead compound for developing new therapeutics targeting cancer and inflammatory diseases.

- Materials Science: Its unique properties may be harnessed in creating advanced materials with specific functionalities such as fluorescence or conductivity.

Studies on the interactions of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one with biological macromolecules are crucial for understanding its mechanism of action:

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in cancer progression.

- Protein Binding: Investigations into how the compound binds to proteins can reveal insights into its therapeutic potential and specificity .

Several compounds share structural similarities with 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(4-fluorobenzoyl)pyridine | Contains a fluorobenzoyl group but lacks the pyrrolidine structure | Simpler structure with less potential for biological activity |

| 4-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-2,5-dihydro-pyrrolidine | Similar core but different substituents | Lacks the benzoyl moiety which may affect reactivity |

| 4-benzoylphenol derivatives | Share benzoyl group but differ in additional functional groups | Less complex with limited biological applications |

The uniqueness of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its combination of fluorinated aromatic groups and the pyrrolidine core structure, which imparts distinct chemical and biological properties not found in simpler analogs .